N-BENZYL-4-ACETAMIDO-N-ETHYLBENZAMIDE
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Overview
Description
N-Benzyl-4-acetamido-N-ethylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and various industrial processes. This compound is characterized by its benzyl, acetamido, and ethyl functional groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-acetamido-N-ethylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acid with benzylamine and ethylamine in the presence of a catalyst. The reaction is often carried out under ultrasonic irradiation to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of benzamides like this compound can be achieved through high-temperature reactions involving carboxylic acids and amines. The use of solid acid catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, has been reported to be effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-acetamido-N-ethylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-Benzyl-4-acetamido-N-ethylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-Benzyl-4-acetamido-N-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: Similar in structure but lacks the acetamido and ethyl groups.
N-Ethylbenzamide: Contains the ethyl group but lacks the benzyl and acetamido groups.
Benzamide: The simplest form, lacking the benzyl, acetamido, and ethyl groups.
Uniqueness
N-Benzyl-4-acetamido-N-ethylbenzamide is unique due to its combination of benzyl, acetamido, and ethyl functional groups, which confer specific chemical properties and biological activities. This combination allows for diverse applications and interactions with molecular targets that are not possible with simpler benzamide derivatives.
Properties
IUPAC Name |
4-acetamido-N-benzyl-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-20(13-15-7-5-4-6-8-15)18(22)16-9-11-17(12-10-16)19-14(2)21/h4-12H,3,13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTMENFUXAVROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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